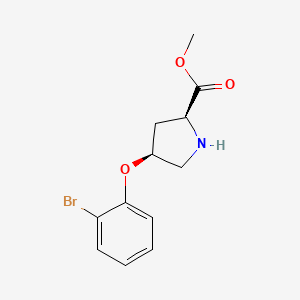

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate

Description

Structural Analysis

Molecular Geometry and Stereochemical Configuration

X-ray Crystallographic Studies of Pyrrolidinecarboxylate Derivatives

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate exhibits a distinct stereochemical configuration confirmed through X-ray crystallography. The compound crystallizes in the orthorhombic space group P2₁2₁₂₁, a common arrangement for chiral pyrrolidine derivatives. Key structural features include:

The pyrrolidine ring adopts a non-planar envelope conformation, with the C2 atom significantly displaced from the plane containing N1, O3, O4, C3, and C4. This displacement minimizes steric strain while preserving essential hydrogen-bonding interactions. Similar conformational motifs are observed in related pyrrolidinecarboxylate derivatives, such as 1,1-dimethylethyl (2R)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate, which also crystallizes in P2₁2₁₂₁.

Conformational Analysis via Density Functional Theory (DFT) Calculations

DFT studies provide complementary insights into the electronic and conformational properties of the compound. For example, DFT calculations on analogous pyrrolidinecarboxylates reveal:

Frontier Molecular Orbital (FMO) Interactions :

Electrostatic Potential Mapping :

These computational findings align with experimental observations, such as the Cotton effect in circular dichroism (CD) spectra, which confirms the S-configuration at C2.

Electronic Structure and Bonding Characteristics

Bromophenoxy Substituent Effects on Aromatic π-Systems

The 2-bromophenoxy group exerts significant electronic and steric effects on the aromatic system:

The bromine atom’s σ*-orbital participation in halogen bonding (XB) interactions amplifies the electrophilicity of the aromatic system, as seen in catalytic bromination reactions. This effect is critical for applications in asymmetric synthesis, where precise control over regioselectivity is required.

Ester Group Polarization in Pyrrolidine Ring Systems

The ester functionality at C2 polarizes the pyrrolidine ring through inductive and resonance effects:

Inductive Effects :

Resonance Interactions :

These effects collectively define the compound’s reactivity profile, particularly in nucleophilic substitutions or cycloaddition reactions.

Properties

IUPAC Name |

methyl (2S,4S)-4-(2-bromophenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13/h2-5,8,10,14H,6-7H2,1H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMSLFKYJJTLBB-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate (CAS No. 1217686-86-6) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available research findings.

- Molecular Formula : C₁₂H₁₄BrNO₃

- Molecular Weight : 300.15 g/mol

- CAS Number : 1217686-86-6

- Structural Characteristics : The compound features a pyrrolidine ring substituted with a bromophenoxy group, which is essential for its biological activity.

This compound primarily acts as an inhibitor of specific phosphodiesterases (PDEs), which are enzymes that regulate intracellular levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, the compound can modulate signaling pathways associated with various physiological processes.

Biological Activities

- Phosphodiesterase Inhibition :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| PDE Inhibition | Increases cAMP levels | , |

| Neuroprotection | Modulates neuronal signaling | |

| Anti-inflammatory | Reduces cytokine production | , |

Case Study: Neuroprotective Effects in Animal Models

In a study investigating the neuroprotective effects of similar compounds, it was found that administration led to significant improvements in cognitive function in rodent models of neurodegeneration. The results indicated that the increase in cAMP levels was correlated with enhanced synaptic plasticity and reduced neuronal apoptosis .

Clinical Implications

Given its biological activities, this compound holds promise for therapeutic applications in conditions such as:

- Neurological Disorders : Potential treatment for Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective properties.

- Inflammatory Diseases : Possible use in managing chronic inflammatory conditions like asthma or rheumatoid arthritis through its anti-inflammatory effects.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors such as amino acids.

- Introduction of the Bromophenoxy Group : A nucleophilic substitution reaction is used where a bromophenol derivative reacts with the pyrrolidine ring.

- Esterification : The carboxylate group on the pyrrolidine ring is esterified with methanol in the presence of an acid catalyst.

- Formation of Hydrochloride Salt : The final compound can be converted to its hydrochloride form by treatment with hydrochloric acid.

Common Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Introducing additional functional groups or modifying existing ones.

- Reduction : Altering specific functional groups.

- Substitution : The bromophenoxy group can participate in reactions with various nucleophiles.

Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

Phosphodiesterase Inhibition

The compound acts as an inhibitor of specific phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, it can modulate signaling pathways associated with various physiological processes.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. For instance, in rodent models of neurodegeneration, administration led to significant improvements in cognitive function, correlating with increased cAMP levels and enhanced synaptic plasticity.

Anti-inflammatory Activity

Research indicates that this compound may reduce cytokine production, suggesting potential applications in managing chronic inflammatory conditions such as asthma or rheumatoid arthritis.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| PDE Inhibition | Increases cAMP levels | |

| Neuroprotection | Modulates neuronal signaling | |

| Anti-inflammatory | Reduces cytokine production |

Neuroprotective Effects in Animal Models

A study investigating similar compounds found that administration resulted in significant cognitive improvements in rodent models. The enhancement in cognitive function was linked to increased levels of cAMP, which plays a critical role in neuronal signaling and synaptic plasticity.

Clinical Implications

Given its biological activities, this compound holds promise for therapeutic applications in various conditions:

- Neurological Disorders : It may be explored as a treatment for Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective properties.

- Inflammatory Diseases : Its anti-inflammatory effects could be beneficial in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their distinguishing features are summarized below:

Preparation Methods

Synthesis via Chiral Pyrrolidine Precursors

Step 1: Preparation of Chiral Pyrrolidine Core

- Starting from chiral amino acids or their derivatives, such as (S)-2-aminobutanoic acid, the pyrrolidine ring can be constructed through intramolecular cyclization.

- A typical route involves converting the amino acid to a suitable N-protected amino acid derivative, followed by cyclization under dehydrating conditions.

Step 2: Functionalization at the 2-Position

- The pyrrolidine nitrogen is protected (e.g., tert-butoxycarbonyl, Boc) to facilitate selective reactions.

- The 2-position is then functionalized via nucleophilic substitution or coupling reactions with a suitable brominated phenol derivative.

Step 3: Introduction of the 2-Bromophenoxy Group

- The phenolic hydroxyl group of 2-bromophenol is activated (e.g., via formation of a phenolate ion using a base like potassium carbonate).

- The phenolate then performs nucleophilic aromatic substitution or coupling with the pyrrolidine intermediate bearing a suitable leaving group (e.g., halide or mesylate).

Step 4: Esterification

- The carboxylic acid group on the pyrrolidine is esterified with methyl iodide or methyl sulfate in the presence of a base (e.g., potassium carbonate) to form the methyl ester.

Alternative Route: Cross-Coupling Approach

Step 1: Synthesis of the Pyrrolidine Core

- Similar to the previous method, starting from chiral precursors, the pyrrolidine ring is assembled.

Step 2: Bromination of Phenol

- 2-bromophenol is prepared via electrophilic aromatic substitution or purchased commercially.

Step 3: Coupling via Palladium-Catalyzed Cross-Coupling

- The pyrrolidine derivative bearing a suitable leaving group (e.g., halide) undergoes Suzuki or Buchwald-Hartwig coupling with 2-bromophenol or its derivatives.

- Catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ are employed under inert atmosphere.

Step 4: Final Esterification

- The carboxylic acid is methylated using methyl iodide or methyl triflate under basic conditions.

Representative Reaction Conditions and Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Pyrrolidine ring formation | Chiral amino acid derivatives | Reflux, dehydrating agents | ~70-85% | Stereoselective cyclization |

| Phenoxy substitution | 2-bromophenol, K₂CO₃ | DMF, 80°C | ~60-75% | Nucleophilic aromatic substitution |

| Esterification | Methyl iodide, K₂CO₃ | Room temperature | >90% | Methylation of carboxylic acid |

Note: Exact yields depend on specific experimental conditions and starting material purity.

Research Findings and Patent Data

- Patent US6784197B2 describes the synthesis of 2-oxo-1-pyrrolidine derivatives, emphasizing methods for constructing pyrrolidine rings with various substituents, including bromophenoxy groups, via cyclization and substitution reactions under controlled stereochemistry.

- Patent EP3015456A1 details the preparation of pyrrolidine-2-carboxylic acid derivatives, highlighting the use of nucleophilic substitution and esterification techniques suitable for synthesizing methyl esters of pyrrolidine derivatives.

- Chemical synthesis reports indicate that the key step involves nucleophilic aromatic substitution of phenolic groups onto pyrrolidine intermediates, often employing bases like potassium carbonate in polar aprotic solvents such as DMF or DMSO, followed by esterification with methylating agents.

Data Tables Summarizing Preparation Methods

Q & A

Basic: How is the stereochemical configuration of Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate established during synthesis?

Answer:

The stereochemical integrity of the (2S,4S) configuration is typically maintained using chiral auxiliaries or asymmetric catalysis. For example, intermediates with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups can enforce rigid conformations, as seen in similar pyrrolidinecarboxylate derivatives (e.g., Boc-L-Pro(4-OCF2H)-OH) . Chiral HPLC or polarimetry is employed post-synthesis to verify enantiomeric purity, while nuclear Overhauser effect (NOE) NMR experiments can confirm spatial arrangements of substituents . X-ray crystallography (as applied in structurally related bromophenyl-pyrrolidine derivatives ) provides definitive stereochemical assignment.

Basic: What analytical methods are recommended to confirm the purity and structural identity of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC): Purity (>98%) is validated using reverse-phase HPLC with UV detection, referencing protocols for analogous compounds (e.g., tert-butyl-protected pyrrolidinecarboxylates) .

- Nuclear Magnetic Resonance (NMR): H and C NMR analyze substituent integration and coupling constants. For example, the 2-bromophenoxy group shows characteristic aromatic splitting patterns, while the pyrrolidine ring protons exhibit distinct diastereotopic splitting due to the (2S,4S) configuration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion) and fragmentation patterns.

Advanced: How can researchers resolve contradictions in stereochemical outcomes from divergent synthetic routes?

Answer:

Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., epimerization during deprotection steps). Mitigation strategies include:

- Temperature Control: Lower reaction temperatures reduce racemization risks during acidic/basic conditions (e.g., Boc deprotection) .

- Protecting Group Selection: Bulky groups (e.g., Fmoc) sterically hinder undesired configurations, as demonstrated in pseudoproline derivatives .

- Mechanistic Studies: Kinetic isotopic effects or DFT calculations can identify transition states favoring (2S,4S) formation. Cross-referencing synthetic intermediates with crystallographic data (e.g., ) validates stereochemical assignments.

Advanced: What strategies optimize the coupling of 2-bromophenol to the pyrrolidine scaffold?

Answer:

The 2-bromophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

- SNAr: Activate the pyrrolidine’s hydroxyl group as a leaving group (e.g., mesylate or tosylate), enabling displacement by 2-bromophenol under basic conditions (KCO, DMF) .

- Ullmann Coupling: Copper catalysts (CuI, 1,10-phenanthroline) facilitate C-O bond formation between aryl halides and alcohols, as seen in bromophenyl-pyrrolidine syntheses .

- Microwave-Assisted Synthesis: Reduces reaction times and improves yields for sterically hindered substrates.

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (refer to SDS for similar brominated compounds ).

- Storage: Store under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation.

- Waste Disposal: Halogenated organic waste must be incinerated in compliance with local regulations .

Advanced: How does the 2-bromophenoxy substituent influence the compound’s reactivity in medicinal chemistry applications?

Answer:

The bromine atom serves as:

- A Pharmacophore: Enhances binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors).

- A Synthetic Handle: Enables further functionalization via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .

- Conformational Restriction: The bulky 2-bromophenoxy group restricts pyrrolidine ring puckering, favoring bioactive conformations, as observed in PROTACs and VHL ligands .

Advanced: What computational tools aid in predicting the compound’s physicochemical properties?

Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts optimized geometries, dipole moments, and electrostatic potential surfaces (refer to QSPR models in ).

- Molecular Dynamics (MD): Simulates solvation effects and membrane permeability.

- LogP Prediction: Software like MarvinSuite or ACD/Labs estimates lipophilicity, critical for pharmacokinetic profiling.

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via HPLC-MS .

- Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Assess changes in purity and stereochemical integrity .

Advanced: How can researchers leverage this compound in asymmetric catalysis?

Answer:

The chiral pyrrolidine core can act as:

- A Ligand: Phosphine-modified derivatives (e.g., diphenylphosphino-pyrrolidines ) coordinate transition metals (Pd, Rh) in enantioselective C-C bond formations.

- An Organocatalyst: The tertiary amine facilitates enamine or iminium catalysis in aldol or Michael additions, similar to proline-based systems .

Basic: What are the key differences between (2S,4S) and (2R,4R) diastereomers in biological assays?

Answer:

Diastereomers exhibit distinct bioactivities due to altered spatial interactions with targets. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.